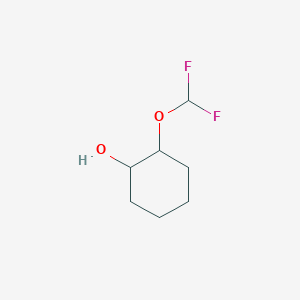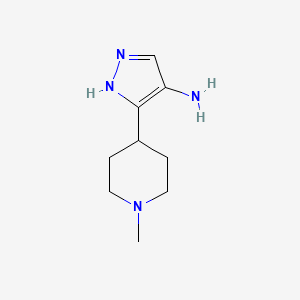
(S)-5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid is a chiral compound with a furan ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure, featuring a furan ring substituted with a methylcarbamoyl group and a phenylethyl group, contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methylcarbamoyl Group: This step involves the reaction of the furan ring with methyl isocyanate under controlled conditions to introduce the methylcarbamoyl group.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride and a suitable Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into corresponding alcohols.
Substitution: The methylcarbamoyl and phenylethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Furan-2,3-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (S)-5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
®-5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid: The enantiomer of the compound, which may have different biological activity and properties.
Furan-3-carboxylic acid derivatives: Compounds with similar furan ring structures but different substituents.
Phenylethyl derivatives: Compounds with the phenylethyl group attached to different core structures.
Uniqueness: (S)-5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid is unique due to its specific combination of functional groups and chiral center. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H15NO4 |
|---|---|
Molekulargewicht |
273.28 g/mol |
IUPAC-Name |
5-(methylcarbamoyl)-2-[(1S)-1-phenylethyl]furan-3-carboxylic acid |
InChI |
InChI=1S/C15H15NO4/c1-9(10-6-4-3-5-7-10)13-11(15(18)19)8-12(20-13)14(17)16-2/h3-9H,1-2H3,(H,16,17)(H,18,19)/t9-/m0/s1 |
InChI-Schlüssel |
IGXNISJKPFKHHH-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)C2=C(C=C(O2)C(=O)NC)C(=O)O |
Kanonische SMILES |
CC(C1=CC=CC=C1)C2=C(C=C(O2)C(=O)NC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




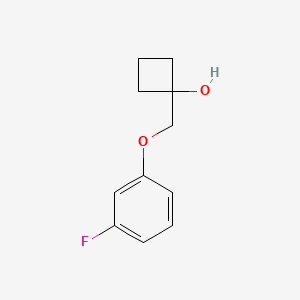
![1-([1,4'-Bipiperidin]-2-yl)ethan-1-ol](/img/structure/B13341661.png)
![N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide](/img/structure/B13341668.png)
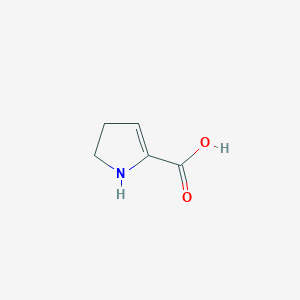
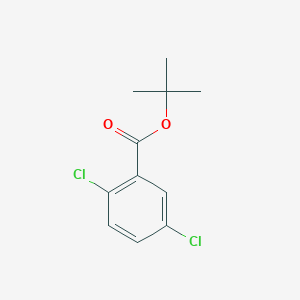
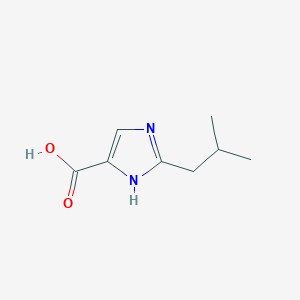
![2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B13341693.png)
